molecular formula C9H9Br2NO3 B8198805 1,3-Dibromo-2-isopropoxy-5-nitrobenzene

1,3-Dibromo-2-isopropoxy-5-nitrobenzene

Cat. No.: B8198805
M. Wt: 338.98 g/mol
InChI Key: CMGNYAAOJXRHIK-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-isopropoxy-5-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 3, an isopropoxy group at position 2, and a nitro group at position 5. This arrangement confers unique electronic and steric properties, making it relevant in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1,3-dibromo-5-nitro-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c1-5(2)15-9-7(10)3-6(12(13)14)4-8(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGNYAAOJXRHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-isopropoxy-5-nitrobenzene typically involves the bromination of 2-isopropoxy-5-nitrobenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-isopropoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dibromo-2-isopropoxy-5-nitrobenzene is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-isopropoxy-5-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and nitro group can participate in various chemical interactions, leading to inhibition or modification of the target molecules. The isopropoxy group may also play a role in the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related halogenated nitrobenzene derivatives to highlight substituent effects on reactivity, stability, and safety.

1-Bromo-5-fluoro-3-nitro-2-isopropoxybenzene (CAS 1375068-62-4)

  • Substituents : Bromine (position 1), fluorine (position 5), nitro (position 3), and isopropoxy (position 2) .
  • Key Differences: The target compound has bromine at positions 1 and 3, whereas this analog substitutes position 5 with fluorine. The additional bromine in the target compound increases molecular weight (367.9 g/mol vs. Fluorine’s strong electron-withdrawing effect may reduce ring electron density compared to bromine, altering regioselectivity in reactions.
  • The target compound’s higher bromine content may necessitate stricter handling protocols for halogen-related hazards (e.g., corrosive byproducts).

General Trends in Halogenated Nitrobenzenes

  • Electron-Withdrawing Effects : Nitro groups deactivate the benzene ring, directing electrophilic attacks to meta/para positions relative to substituents. Halogens (Br, F) exert competing inductive (-I) and resonance (+R) effects, influencing reaction pathways .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,3-Dibromo-2-isopropoxy-5-nitrobenzene Not provided Br (1,3), NO₂ (5), isopropoxy (2) C₉H₈Br₂NO₃ 367.9 (calculated) Likely high thermal stability due to halogenation; used in Suzuki-Miyaura coupling (inferred)
1-Bromo-5-fluoro-3-nitro-2-isopropoxybenzene 1375068-62-4 Br (1), F (5), NO₂ (3), isopropoxy (2) C₉H₈BrFNO₃ 304.1 (calculated) SDS notes acute toxicity risks; used as a synthetic intermediate

Research Findings and Implications

  • However, fluorine’s electronegativity may enhance metabolic stability in pharmaceutical contexts.
  • Safety Profile : Brominated compounds often require rigorous ventilation and personal protective equipment (PPE) due to risks of halogenated combustion products (e.g., HBr gas), whereas fluorinated analogs may pose distinct environmental persistence concerns .
  • Synthetic Utility : The nitro group facilitates reduction to amines or displacement reactions, but steric hindrance from isopropoxy may necessitate harsher conditions.

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